4-(4-Bromo-2-fluorophenoxy)oxane

Übersicht

Beschreibung

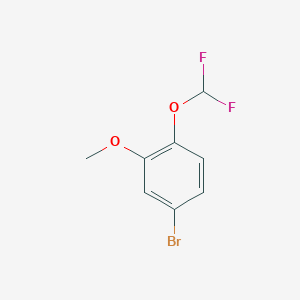

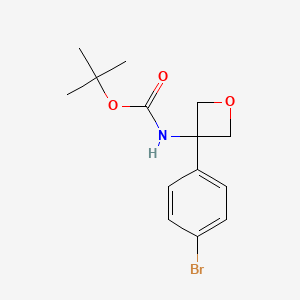

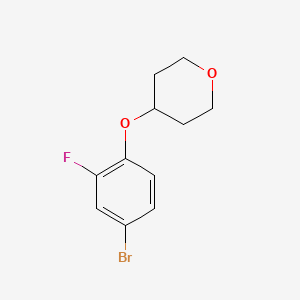

“4-(4-Bromo-2-fluorophenoxy)oxane” is a chemical compound with the molecular formula C11H12BrFO2 and a molecular weight of 275.11 g/mol . It is used for research purposes .

Synthesis Analysis

The synthesis of “4-(4-Bromo-2-fluorophenoxy)oxane” involves a reaction with di-isopropyl azodicarboxylate and triphenylphosphine in tetrahydrofuran at 0℃ for 14 hours . The reaction mixture is then heated to reflux for 2 hours, cooled to 0°C, and diisopropylazodicarboxylate is added and heated to reflux for 12 hours . The reaction mixture is concentrated and the crude product is purified by column chromatography with ethyl acetate: pet.ether to afford the title compound as a colorless liquid .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “4-(4-Bromo-2-fluorophenoxy)oxane” have been described in the Synthesis Analysis section above .Wissenschaftliche Forschungsanwendungen

Radiopharmaceutical Precursors

4-(4-Bromo-2-fluorophenoxy)oxane derivatives like 4-[18F]fluorophenol serve as valuable intermediates for constructing complex molecules with a 4-[18F]fluorophenoxy moiety. These intermediates are crucial in the no-carrier-added radiosynthesis, a technique significant in the field of radiopharmaceuticals for positron emission tomography (PET) imaging. Utilizing precursors like bis(4-benzyloxyphenyl)iodonium salts enhances the labeling efficiency and yield of these compounds, showcasing their importance in medicinal chemistry and imaging diagnostics (Helfer et al., 2013) (Ross et al., 2011).

Organic Synthesis and Molecular Reconfiguration

The compound also finds application in organic synthesis and molecular reconfiguration, as illustrated by studies on 1,3,2-dioxaphosphepanes. These studies involve kinetic and spectroscopic analyses to understand the rearrangement of molecules, showcasing the role of such compounds in understanding and manipulating organic reaction mechanisms (Crich et al., 2002).

Material Science and Electronics

In the field of material science, derivatives of 4-(4-Bromo-2-fluorophenoxy)oxane are used in modifying the electronic properties of polythiophenes, a class of polymers significant in the electronics industry, particularly in the development of organic semiconductors and photovoltaic devices. For example, 3-Fluoro-4-hexylthiophene, a compound derived from a similar synthesis route, has been studied for its potential in tuning the electronic characteristics of conjugated polythiophenes (Gohier et al., 2013).

Safety and Hazards

Eigenschaften

IUPAC Name |

4-(4-bromo-2-fluorophenoxy)oxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrFO2/c12-8-1-2-11(10(13)7-8)15-9-3-5-14-6-4-9/h1-2,7,9H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHRRFQOLUFCRMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1OC2=C(C=C(C=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Bromo-2-fluorophenoxy)oxane | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

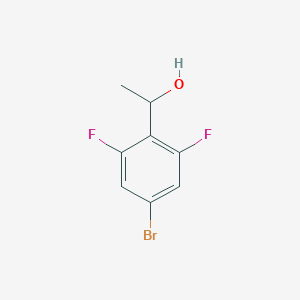

![4-bromo-1H-pyrrolo[2,3-c]pyridin-5-amine](/img/structure/B1376373.png)